Poloxin
Overview
Description
Poloxin is a non-ATP competitive Polo-like Kinase 1 polo-box domain (Plk1 PBD) inhibitor . It has an apparent IC50 of 4.8 μM . Poloxin’s IC50 values against the PBDs of Plk2 and Plk3 as Plk1 are approximately 4-fold and 11-fold higher, respectively .
Synthesis Analysis
The synthesis of Poloxin involves complex chemical reactions . The exact process is not detailed in the available resources, but it involves the creation of a non-ATP competitive inhibitor that targets the polo-box domain .Molecular Structure Analysis
Poloxin has a complex molecular structure . It is designed to specifically target the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), which is a critical regulator of cell division .Chemical Reactions Analysis
Poloxin interacts with the polo-box domain (PBD) of Polo-like kinase 1 (Plk1) in a specific manner . It is known to be an alkylating agent .Physical And Chemical Properties Analysis
Poloxin has a molecular weight of 297.35 g/mol . It is a solid substance with a light yellow to yellow color . Its solubility in DMSO is 59 mg/mL .Scientific Research Applications
1. Targeting Polo-like Kinase 1 (Plk1)
Poloxin has been identified as a potential inhibitor of Polo-like kinase 1 (Plk1), a central regulator of mitosis and a validated target for antitumor therapy. Research indicates that Poloxin functions by inhibiting the polo-box domain (PBD) of Plk1, which regulates its kinase activity and mediates its subcellular localization and interaction with substrates. Inhibiting the Plk1 PBD has been shown to be a viable strategy for inhibiting the enzyme while avoiding selectivity issues caused by the conserved nature of the ATP binding site (Scharow et al., 2015).
2. Inducing Mitotic Arrest and Apoptosis in Tumor Cells
Poloxin induces centrosome fragmentation and abnormal spindle and chromosome misalignment, activating the spindle assembly checkpoint and prolonging mitosis. This leads to the induction of mitotic arrest and apoptosis in cancer cells, demonstrating the potential of Poloxin as a tool for selectively inhibiting Plk1 function in vitro and in vivo (Yuan et al., 2011).
3. Binding Modes and Inhibition Mechanisms
Studies exploring the binding modes of Poloxin to the Plk1 PBD suggest that its mode of PBD inhibition is distinct. For example, Poloxin may fill a different site near the SpT pocket by forming a covalent bond with a nucleophilic Cys residue (Liao et al., 2010).
4. Impact on Non-Malignant Cells
Research has also focused on the effect of Plk1 inhibition in non-malignant cells, such as adipose tissue-derived mesenchymal stem cells (ASCs). Poloxin, along with other Plk1 inhibitors, has been shown to induce monopolar spindles, reduced viability, and apoptosis in ASCs (Ritter et al., 2016).
5. Hydrophobically Tagged Variants of Poloxin
Recent advancements include the development of hydrophobically tagged variants of Poloxin, such as Poloxin-2HT and Poloxin-2HT+. These compounds have shown enhanced potency in selectively reducing the protein levels of Plk1 in cancer cells and inducing a stronger effect on cell viability and apoptosis induction compared to untagged Poloxin. This highlights the potential of hydrophobic tagging as a novel strategy in targeting and destroying disease-relevant proteins like Plk1 in tumor cells (Rubner et al., 2018), (Rubner et al., 2019).
6. Differential Effects of Plk1 Inhibitors
Studies comparing ATP-binding domain inhibitors and PBD inhibitors of Plk1, such as Poloxin, have revealed differential cellular effects. For instance, ATP-binding domain inhibitors induced metaphase arrest, while Poloxin led to an increase in p21WAF1 and S arrest, indicating distinct mechanisms of Plk1 inhibition and potential roles in different phases of the cell cycle (Shin et al., 2015).
Safety And Hazards
Future Directions
Research is ongoing to improve the efficacy of Poloxin and similar compounds . Future strategies may involve the development of more efficacious anti-Plk1 therapeutics .
Relevant Papers Several papers have been published on Poloxin, discussing its properties, mechanism of action, and potential applications . These papers provide valuable insights into the ongoing research and development of Poloxin as a potential therapeutic agent.
properties
IUPAC Name |
[(Z)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3/b19-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJHDQJJPIVEC-MNDPQUGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C\2/C=C(C(=O)C=C2C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430634 | |
Record name | Poloxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Poloxin | |
CAS RN |
321688-88-4 | |
Record name | Poloxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 321688-88-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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